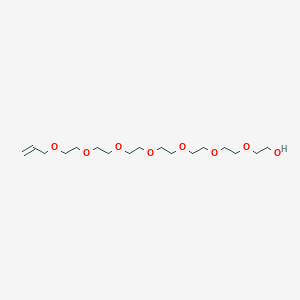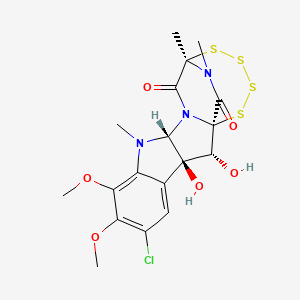
sporidesmin G
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sporidesmin G is a naturally occurring compound isolated from the fungus Pithomyces chartarum. It is a member of the sporidesmin family, which are known for their toxic properties. This compound has a molecular formula of C18H20ClN3O6S4 and is characterized by its 3,6-epitetrathiopiperazine-2,5-dione structure . This compound is of significant interest due to its potent biological activities and its role in causing facial eczema in livestock.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sporidesmin G can be synthesized through the treatment of sporidesmin E with dihydrogen disulphide. The reaction involves the conversion of sporidesmin E to this compound by the addition of sulfur atoms . The synthetic route typically involves chromatographic separation and purification steps to isolate the desired product.
Industrial Production Methods
the isolation from natural sources, such as the fungus Pithomyces chartarum, remains a primary method for obtaining this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Sporidesmin G undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of sporidesmin D and other reduced products.
Substitution: Substitution reactions involving this compound can occur, particularly at the sulfur atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include triphenylphosphine for reduction reactions and dihydrogen disulphide for sulfur addition reactions . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of this compound include sporidesmin D and other sulfur-containing derivatives
Applications De Recherche Scientifique
Sporidesmin G has several scientific research applications, including:
Mécanisme D'action
Sporidesmin G exerts its effects through several mechanisms:
Oxidative Stress: The compound undergoes cycles of reduction and oxidation, leading to the formation of reactive oxygen species that cause oxidative damage.
Protein Modification: This compound can covalently modify protein cysteine residues, forming protein-toxin mixed disulfides.
Cell Adhesion Disruption: The compound disrupts intracellular actin microfilaments, leading to altered cell adhesion and permeability.
Comparaison Avec Des Composés Similaires
Sporidesmin G is part of a family of related compounds, including sporidesmin A, B, C, D, E, F, and H . These compounds share similar structures but differ in their sulfur content and biological activities. This compound is unique due to its specific sulfur arrangement and its potent toxic effects .
List of Similar Compounds
- Sporidesmin A
- Sporidesmin B
- Sporidesmin C
- Sporidesmin D
- Sporidesmin E
- Sporidesmin F
- Sporidesmin H
This compound stands out among these compounds for its specific reactivity and the severity of its toxic effects on biological systems.
Propriétés
Formule moléculaire |
C18H20ClN3O6S4 |
|---|---|
Poids moléculaire |
538.1 g/mol |
Nom IUPAC |
(1R,2R,3S,11R,14R)-6-chloro-2,3-dihydroxy-7,8-dimethoxy-10,14,20-trimethyl-15,16,17,18-tetrathia-10,12,20-triazapentacyclo[12.4.2.01,12.03,11.04,9]icosa-4,6,8-triene-13,19-dione |
InChI |
InChI=1S/C18H20ClN3O6S4/c1-16-14(24)22-13-17(26,12(23)18(22,15(25)21(16)3)30-32-31-29-16)7-6-8(19)10(27-4)11(28-5)9(7)20(13)2/h6,12-13,23,26H,1-5H3/t12-,13-,16-,17-,18-/m1/s1 |
Clé InChI |
JKFOABBFIQXSLQ-ICTVWZTPSA-N |
SMILES isomérique |
C[C@@]12C(=O)N3[C@@H]4[C@]([C@H]([C@]3(C(=O)N1C)SSSS2)O)(C5=CC(=C(C(=C5N4C)OC)OC)Cl)O |
SMILES canonique |
CC12C(=O)N3C4C(C(C3(C(=O)N1C)SSSS2)O)(C5=CC(=C(C(=C5N4C)OC)OC)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5-bromopyridin-2-yl)carbamothioyl]benzamide](/img/structure/B14685821.png)
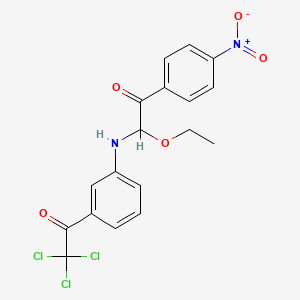
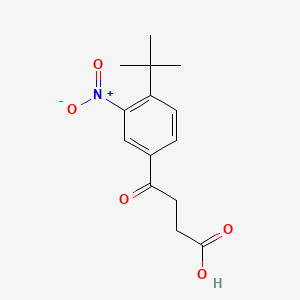
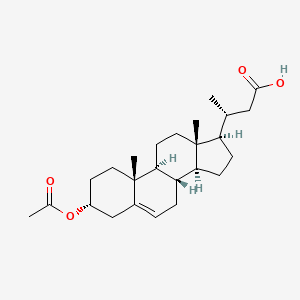
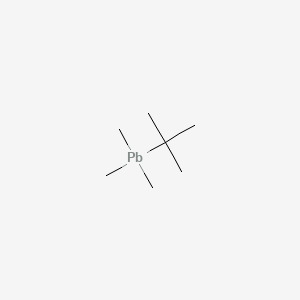
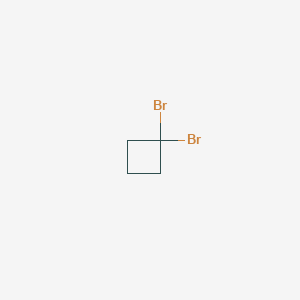
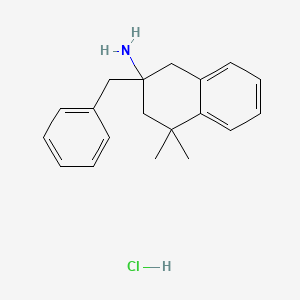
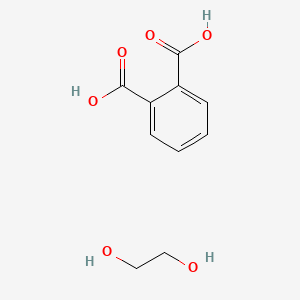
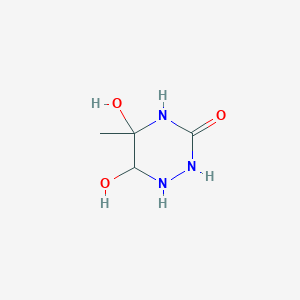

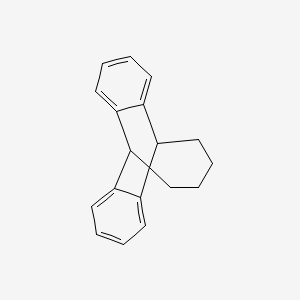
![1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea](/img/structure/B14685865.png)

